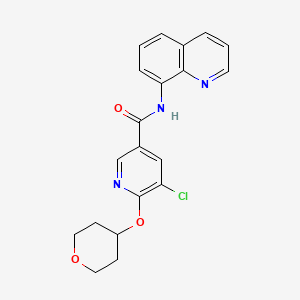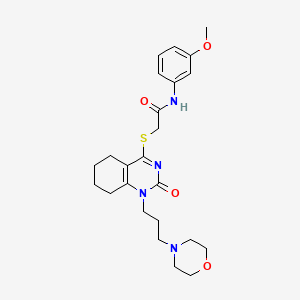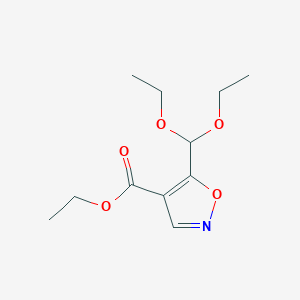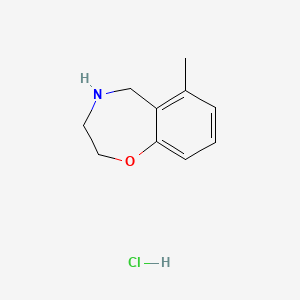
1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea is a chemical compound that has gained significant interest in scientific research due to its potential applications in pharmacology and medicinal chemistry. This compound is known for its unique chemical structure and has been synthesized using various methods.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound’s structural features make it a potential candidate for antimicrobial applications. Researchers have explored its effectiveness against various pathogens, including bacteria and fungi. By inhibiting microbial growth, it could contribute to the development of novel antibiotics or antifungal agents .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases, from autoimmune disorders to chronic conditions. Preliminary studies suggest that this compound may possess anti-inflammatory properties. Investigating its impact on inflammatory pathways could lead to therapeutic breakthroughs .
Anticancer Potential
Compounds with heterocyclic moieties often exhibit anticancer activity. Researchers have investigated whether this urea derivative can selectively target cancer cells or interfere with tumor growth. Understanding its mechanism of action could pave the way for targeted therapies .
Metabolic Disorders
Given its structural resemblance to certain bioactive molecules, this compound might influence metabolic pathways. Researchers have explored its effects on glucose metabolism, lipid regulation, and insulin sensitivity. Such insights could be valuable in managing metabolic disorders like diabetes and obesity .
Neuroprotective Effects
Neurodegenerative diseases pose significant challenges. Some studies have hinted at the neuroprotective potential of similar compounds. Investigating whether this urea derivative can mitigate oxidative stress, enhance neuronal survival, or modulate neurotransmitter systems could be enlightening .
Drug Delivery Systems
The compound’s unique structure could serve as a building block for drug delivery systems. Researchers have explored its use as a carrier for targeted drug delivery, enhancing bioavailability and minimizing side effects. By conjugating it with specific drugs, we could improve therapeutic outcomes .
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[1-(oxan-4-ylmethyl)pyrazol-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-4-2-3-5-16(13)20-17(22)19-15-10-18-21(12-15)11-14-6-8-23-9-7-14/h2-5,10,12,14H,6-9,11H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDJDTVRLRLHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CN(N=C2)CC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Dioctyl-3,6-bis-(5''-N-hexyl-[2,2',5',2'']terthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2807065.png)



![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)
![1,3-Dimethyl-7-(2-methylpropyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2807075.png)
![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2807079.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2807081.png)


![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2807086.png)